Cas no 1261863-03-9 (2-Hydroxy-6-methylbenzyl bromide)
2-Hydroxy-6-methylbenzyl bromide Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-6-methylbenzyl bromide
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- Inchi: 1S/C8H9BrO/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,5H2,1H3
- InChI Key: CYDDTPHLQIEJEK-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC=CC=1C)O
Computed Properties
- Exact Mass: 199.98368 g/mol
- Monoisotopic Mass: 199.98368 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2
- Molecular Weight: 201.06
2-Hydroxy-6-methylbenzyl bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014003299-250mg |
2-Hydroxy-6-methylbenzyl bromide |
1261863-03-9 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
| Alichem | A014003299-500mg |
2-Hydroxy-6-methylbenzyl bromide |
1261863-03-9 | 97% | 500mg |
798.70 USD | 2021-06-22 | |
| Alichem | A014003299-1g |
2-Hydroxy-6-methylbenzyl bromide |
1261863-03-9 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
2-Hydroxy-6-methylbenzyl bromide Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-Hydroxy-6-methylbenzyl bromide
Introduction to 2-Hydroxy-6-methylbenzyl bromide (CAS No. 1261863-03-9)
2-Hydroxy-6-methylbenzyl bromide, identified by the Chemical Abstracts Service Number (CAS No.) 1261863-03-9, is a significant compound in the realm of organic synthesis and pharmaceutical research. This benzyl bromide derivative features a hydroxyl group at the 2-position and a methyl group at the 6-position of the benzene ring, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The compound's structure, characterized by its aromatic ring system and brominated side chain, lends itself to diverse chemical transformations. Specifically, the presence of the hydroxyl group allows for nucleophilic substitution reactions, while the benzyl bromide moiety facilitates cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactivities make 2-hydroxy-6-methylbenzyl bromide a valuable building block in medicinal chemistry and material science.
In recent years, there has been growing interest in exploring the applications of 2-hydroxy-6-methylbenzyl bromide in drug discovery and development. Its structural motifs are reminiscent of natural products and bioactive molecules, prompting researchers to investigate its potential as a precursor for novel therapeutic agents. For instance, derivatives of this compound have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
One notable area of research involves the use of 2-hydroxy-6-methylbenzyl bromide in the synthesis of small-molecule inhibitors targeting specific biological pathways. Researchers have leveraged its reactivity to develop compounds that interact with enzymes and receptors involved in diseases such as cancer and neurodegeneration. The hydroxyl group can be selectively modified to introduce additional functionalities, while the benzyl bromide moiety serves as a handle for further derivatization.
Moreover, the compound has found utility in polymer chemistry, where it serves as a monomer or crosslinking agent in the synthesis of functionalized polymers. These polymers exhibit enhanced properties such as biodegradability, biocompatibility, and stimuli responsiveness, making them suitable for applications in biomedical devices and smart materials.
Recent advances in green chemistry have also highlighted the importance of sustainable synthetic routes for 2-hydroxy-6-methylbenzyl bromide. Researchers are exploring catalytic methods that minimize waste and energy consumption while maintaining high yields. Such efforts align with global initiatives to promote environmentally friendly chemical processes.
The pharmaceutical industry has taken particular interest in 2-hydroxy-6-methylbenzyl bromide due to its potential as an intermediate in producing active pharmaceutical ingredients (APIs). Its structural features allow for easy modification through various chemical reactions, enabling the creation of complex drug molecules with tailored biological activities. This adaptability has positioned it as a cornerstone in synthetic organic chemistry.
In conclusion, 2-hydroxy-6-methylbenzyl bromide (CAS No. 1261863-03-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural attributes and reactivity make it indispensable in drug discovery, material science, and polymer chemistry. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
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